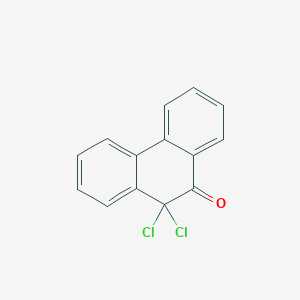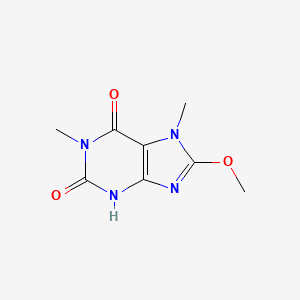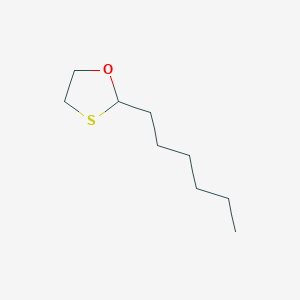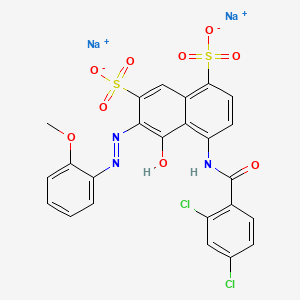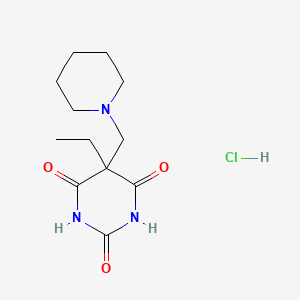
Iridium;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium and yttrium form a compound known as iridium-yttrium, which has garnered significant attention due to its unique properties and applications. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Yttrium, on the other hand, is a rare earth element known for its high thermal stability and ability to form stable oxides. The combination of these two elements results in a compound with remarkable stability and unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iridium-yttrium compounds typically involves the use of yttrium trinitrate and iridium as starting materials. Yttrium trinitrate is mechanically applied to the iridium surface to form an yttrium oxide coating. This process involves the dissolution of pure yttrium in nitric acid, followed by evaporation to form a dense paste .
Industrial Production Methods: Industrial production of iridium-yttrium compounds often involves high-temperature processes. For instance, the sol-gel method is commonly used for the preparation of yttrium oxide nanoparticles, which can then be combined with iridium. This method involves the use of yttrium nitrate and yttrium chloride as precursors, with methanol as a solvent. The mixture is heated at temperatures ranging from 700 to 900°C .
Análisis De Reacciones Químicas
Types of Reactions: Iridium-yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique properties of iridium and yttrium.
Common Reagents and Conditions: Common reagents used in the reactions of iridium-yttrium compounds include nitric acid, hydrogen peroxide, and various organic solvents. The reactions typically occur under high-temperature conditions, often exceeding 1600 K .
Major Products: The major products formed from the reactions of iridium-yttrium compounds include yttrium oxide and various iridium oxides. These products are known for their high thermal stability and unique electronic properties .
Aplicaciones Científicas De Investigación
Iridium-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxygen evolution reaction in water electrolysis . In biology, these compounds are used in biosensing and bioimaging due to their unique luminescent properties . In medicine, iridium-yttrium compounds are being explored for their potential use as anticancer agents . In industry, these compounds are used in the production of high-performance materials and electronic devices .
Mecanismo De Acción
The mechanism of action of iridium-yttrium compounds involves their ability to form stable oxides and other compounds under high-temperature conditions. The molecular targets and pathways involved in their action include the formation of stable yttrium oxide coatings on iridium surfaces, which enhances the thermal stability and electronic properties of the compound .
Comparación Con Compuestos Similares
Iridium-yttrium compounds are unique in their combination of high thermal stability and unique electronic properties. Similar compounds include other iridium-based compounds, such as iridium dioxide and iridium borides, as well as yttrium-based compounds, such as yttrium oxide and yttrium hydroxide . iridium-yttrium compounds stand out due to their ability to combine the properties of both iridium and yttrium, resulting in a compound with enhanced stability and unique electronic properties .
Propiedades
Número CAS |
12030-76-1 |
|---|---|
Fórmula molecular |
Ir3Y |
Peso molecular |
665.56 g/mol |
Nombre IUPAC |
iridium;yttrium |
InChI |
InChI=1S/3Ir.Y |
Clave InChI |
FHNKHRNDINKDET-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Ir].[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



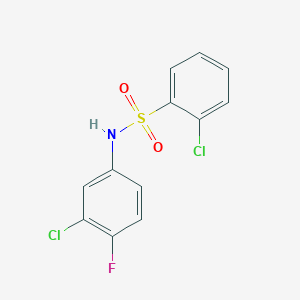
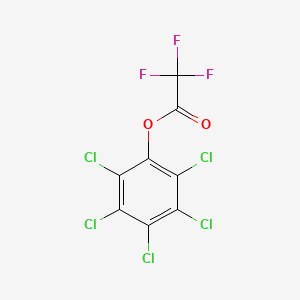
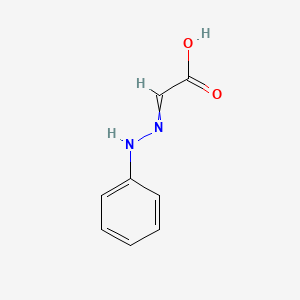
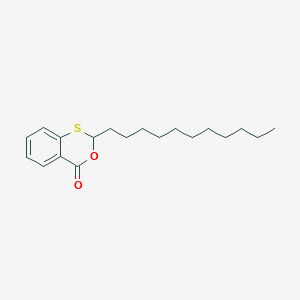
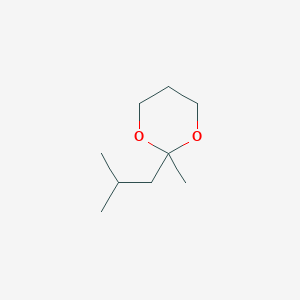
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
